Home > Products > Screening Compounds P9058 > N-(2-Aminophenyl)-4-((4,6-difluoro-1H-indazol-1-yl)methyl)benzamide
N-(2-Aminophenyl)-4-((4,6-difluoro-1H-indazol-1-yl)methyl)benzamide - 920315-03-3

N-(2-Aminophenyl)-4-((4,6-difluoro-1H-indazol-1-yl)methyl)benzamide

Catalog Number: EVT-3195902
CAS Number: 920315-03-3
Molecular Formula: C21H16F2N4O
Molecular Weight: 378.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

The compound is classified as an indazole derivative, which is a bicyclic structure containing a five-membered ring with two adjacent nitrogen atoms. Indazoles are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The specific structure of N-(2-Aminophenyl)-4-((4,6-difluoro-1H-indazol-1-yl)methyl)benzamide suggests potential applications in drug design, particularly in targeting kinases and other enzymes involved in disease pathways .

Synthesis Analysis

Methods of Synthesis

The synthesis of N-(2-Aminophenyl)-4-((4,6-difluoro-1H-indazol-1-yl)methyl)benzamide can be approached through several methods:

  1. Direct Amine Substitution: This method involves the reaction of 4-((4,6-difluoro-1H-indazol-1-yl)methyl)benzenamine with 2-nitroaniline under reducing conditions to yield the desired amine product. The reduction step typically employs catalytic hydrogenation or chemical reducing agents like lithium aluminum hydride.
  2. Coupling Reactions: Another synthetic route could involve coupling reactions between suitable precursors. For example, the coupling of 4-bromo-N-(2-amino phenyl)benzamide with 4,6-difluoroindazole using palladium-catalyzed cross-coupling techniques such as Suzuki or Buchwald-Hartwig reactions can effectively form the desired compound.
  3. Cyclization Techniques: The formation of the indazole moiety can be achieved through cyclization reactions involving hydrazones or other nitrogen-containing intermediates under acidic or basic conditions.

Technical Parameters

The synthesis typically requires careful control of reaction conditions such as temperature, solvent choice (e.g., ethanol or dimethylformamide), and reaction time to optimize yield and purity. Analytical techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor the progress and confirm the structure of intermediates and final products.

Molecular Structure Analysis

Structural Characteristics

The molecular structure of N-(2-Aminophenyl)-4-((4,6-difluoro-1H-indazol-1-yl)methyl)benzamide can be detailed as follows:

  • Molecular Formula: C18_{18}H15_{15}F2_{2}N3_{3}O
  • Molecular Weight: Approximately 337.33 g/mol
  • Functional Groups: The compound features an amine group (-NH2_2), an amide group (-C(=O)NH), and difluorinated aromatic rings.

Data Analysis

Chemical Reactions Analysis

Reactivity Profile

N-(2-Aminophenyl)-4-((4,6-difluoro-1H-indazol-1-yl)methyl)benzamide can participate in several chemical reactions:

  1. Substitution Reactions: The amine group can undergo electrophilic aromatic substitution reactions with electrophiles.
  2. Condensation Reactions: The amide functionality allows for condensation with various carboxylic acids or alcohols to form esters or amides.
  3. Hydrogen Bonding: The presence of both nitrogen and oxygen atoms enables hydrogen bonding interactions that can influence solubility and biological activity.

Technical Details

Kinetic studies may be conducted to understand the rates of these reactions under different conditions (temperature, solvent effects). Mechanistic pathways can be elucidated using spectroscopic methods such as mass spectrometry (MS) and infrared spectroscopy (IR).

Mechanism of Action

Biological Mechanism

The mechanism of action for N-(2-Aminophenyl)-4-((4,6-difluoro-1H-indazol-1-yl)methyl)benzamide is primarily linked to its interaction with specific biological targets:

  1. Kinase Inhibition: The compound may act as an inhibitor for certain kinases involved in cell signaling pathways associated with cancer proliferation.
  2. Antimicrobial Activity: Its structural features could allow it to disrupt bacterial cell wall synthesis or interfere with metabolic pathways.
  3. Anti-inflammatory Effects: By modulating inflammatory mediators or pathways, it may exhibit therapeutic effects against inflammatory diseases.

Relevant Data

In vitro assays are typically employed to evaluate its efficacy against various cell lines or microbial strains, providing insights into its pharmacodynamics.

Applications

Scientific Applications

N-(2-Aminophenyl)-4-((4,6-difluoro-1H-indazol-1-yl)methyl)benzamide has potential applications in several fields:

  1. Pharmaceutical Development: As a lead compound for designing new drugs targeting cancer or inflammatory diseases.
  2. Biochemical Research: Utilized in studies investigating kinase signaling pathways or antimicrobial resistance mechanisms.
  3. Material Science: Potential use in developing novel materials due to its unique structural properties.
Introduction and Significance

N-(2-Aminophenyl)-4-((4,6-difluoro-1H-indazol-1-yl)methyl)benzamide represents a structurally complex small molecule belonging to the emerging class of indazole-benzamide hybrid compounds. Identified by CAS number 920315-03-3 and molecular formula C₂₁H₁₆F₂N₄O (molecular weight: 378.37 g/mol), this compound exemplifies contemporary strategies in medicinal chemistry that leverage privileged heterocyclic scaffolds to develop targeted therapeutics [4]. Its core structure integrates two pharmacologically significant motifs: the 1H-indazole ring system substituted with fluorine atoms at strategic positions (4 and 6), and an ortho-aminophenyl benzamide moiety connected via a methylene linker. The presence of fluorine atoms enhances both the molecule's binding affinity to biological targets and its metabolic stability, while the ortho-aminophenyl group provides a versatile handle for further structural modifications and potential interactions with enzyme catalytic domains. This molecular architecture positions it as a compelling candidate for oncology drug discovery, particularly within the kinase inhibitor landscape where such hybrids demonstrate enhanced selectivity and potency profiles compared to simpler monocyclic systems.

Structural Classification within Indazole-Benzamide Hybrid Pharmacophores

This compound belongs to a structurally distinct subclass of 1H-indazole-1-benzamides characterized by a methylene bridge (-CH₂-) connecting the indazole nitrogen (N1) to the para-position of the benzamide ring. This linkage provides significant conformational flexibility, allowing the indazole and benzamide pharmacophores to adopt optimal orientations for target engagement. Key structural features defining its classification include:

  • 4,6-Difluoro Substitution on Indazole Core: The fluorine atoms at positions 4 and 6 of the indazole ring induce strong electron-withdrawing effects. This perturbation significantly modulates the electron density of the indazole system, enhancing its ability to participate in dipole-dipole interactions, hydrogen bonding (as an acceptor), and potentially altering its π-π stacking characteristics within enzyme binding pockets. The meta-relationship of these substituents creates a distinct electronic asymmetry critical for selective binding [3] [7].

  • Ortho-Aminophenyl Benzamide: The 2-aminophenyl group attached to the benzamide carbonyl is a critical pharmacophore. The ortho-amino group facilitates intramolecular hydrogen bonding with the carbonyl oxygen, potentially stabilizing a planar conformation that mimics peptide bonds or ATP's adenine ring. This planar arrangement is frequently observed in kinase inhibitors bound to the hinge region [5] [7].

  • Methylene Linker (-CH₂-): Connecting the benzamide's phenyl ring to the indazole's N1 atom, this spacer provides torsional freedom. While potentially reducing binding affinity compared to a rigid linker, it enables the molecule to adapt to binding sites with varying topographies and may improve solubility profiles by reducing overall planarity and crystal packing efficiency [4].

Table 1: Key Molecular Characteristics of N-(2-Aminophenyl)-4-((4,6-difluoro-1H-indazol-1-yl)methyl)benzamide

CharacteristicDetailSignificance
Systematic NameN-(2-Aminophenyl)-4-((4,6-difluoro-1H-indazol-1-yl)methyl)benzamideDefines atomic connectivity and functional groups
CAS Number920315-03-3Unique chemical identifier
Molecular FormulaC₂₁H₁₆F₂N₄OElemental composition
Molecular Weight378.37 g/molImpacts pharmacokinetics (e.g., distribution, solubility)
Core Pharmacophores4,6-Difluoro-1H-indazole, ortho-AminobenzamideResponsible for target binding and biological activity
Key LinkageMethylene bridge (-CH₂-)Provides conformational flexibility between pharmacophores
Purity≥95%Typical commercial availability for research purposes [4]

The crystal packing of related benzamides reveals strong intermolecular interactions dominated by hydrogen bonding networks involving the amide N-H and C=O groups, often forming characteristic C(4) chains. While the specific crystal structure of this 4,6-difluoro derivative isn't detailed in the sources, analogs demonstrate that the ortho-amino group can participate in intramolecular hydrogen bonding (N-H···O=C), promoting planarity of the benzamide unit, and potentially in intermolecular bonds contributing to solid-state stability. The fluorine atoms likely engage in weak C-F···H or C-F···π interactions [7].

Therapeutic Relevance in Oncology and Targeted Protein Kinase Inhibition

The structural design of N-(2-Aminophenyl)-4-((4,6-difluoro-1H-indazol-1-yl)methyl)benzamide is intrinsically linked to kinase inhibition, a cornerstone strategy in modern oncology. Indazole derivatives constitute a prominent chemotype in numerous clinically validated kinase inhibitors:

  • Pazopanib (Votrient®): An FDA-approved multi-tyrosine kinase inhibitor for renal cell carcinoma and soft tissue sarcoma, pazopanib features a substituted 1H-indazole core directly linked to a sulfonamide-aniline pharmacophore. It primarily targets VEGFR, PDGFR, and c-Kit, inhibiting angiogenesis and tumor proliferation [3].
  • Niraparib (Zejula®): A potent poly(ADP-ribose) polymerase (PARP) inhibitor used in ovarian, breast, and prostate cancers, niraparib incorporates a 1H-indazole moiety critical for binding the PARP catalytic domain and trapping the enzyme on damaged DNA [3].

The inclusion of fluorine atoms in the indazole ring, as seen in this compound, is a strategic bioisosteric enhancement. Fluorine's high electronegativity and small atomic radius allow it to:

  • Improve binding affinity through polar interactions and modulation of pKa of nearby functional groups.
  • Enhance membrane permeability and cellular uptake via increased lipophilicity (log P).
  • Increase metabolic stability by blocking sites of oxidative metabolism (e.g., cytochrome P450), thereby prolonging plasma half-life [3] [8].

The ortho-aminobenzamide component is a hallmark of inhibitors targeting histone deacetylases (HDACs) and certain tyrosine kinases. This motif can chelate zinc ions in HDAC catalytic pockets or form crucial hydrogen bonds with kinase hinge regions (e.g., forming a key hydrogen bond with a backbone C=O group). The methylene linkage to the 4,6-difluoroindazole creates a novel bifunctional inhibitor scaffold capable of simultaneous interaction with distinct subpockets within an enzyme's active site or even enabling dual kinase inhibition profiles [5] [8].

Table 2: Structural and Functional Comparison with Clinically Relevant Indazole Derivatives

CompoundIndazole SubstitutionKey Linked PharmacophorePrimary Therapeutic Target(s)Approved Indications
N-(2-Aminophenyl)-4-((4,6-difluoro-1H-indazol-1-yl)methyl)benzamide4,6-Difluoroortho-Aminophenyl benzamideKinases (specific profile under research)Investigational
PazopanibNone specified2-Methyl-3-sulfonamide anilineVEGFR, PDGFR, c-KitRenal cell carcinoma, Soft tissue sarcoma
NiraparibNone specifiedPiperidine/phenyl piperazinePARP-1/PARP-2Ovarian, breast, prostate cancer
Benzydamine1-Benzyl-3-dimethylaminoBenzyl alcohol derivativeNSAID (exact MOA complex)Topical anti-inflammatory
Bendazac1-BenzylPhenylacetic acidNSAID (chondroprotective)Cataract, Dermatological conditions

Position within Contemporary Kinase Inhibitor Development Frameworks

This benzamide-indazole hybrid epitomizes the evolution in kinase inhibitor design, moving beyond simple ATP-mimetics towards allosteric modulation and enhanced selectivity. Its structure aligns with several key trends:

  • Fragment-Based Hybridization: The molecule can be conceptualized as the fusion of two distinct pharmacophoric fragments: the 4,6-difluoroindazole (acting as a hinge binder mimic) and the ortho-aminobenzamide (potentially targeting allosteric sites or acting as a solubilizing/deep-pocket binding element). This hybridization strategy aims to capitalize on synergistic binding interactions from both fragments to achieve higher potency and selectivity than either fragment alone [3] [8].
  • Exploitation of Selectivity Pockets: The methylene linker (-CH₂-) and the ortho-amino group provide vectors for accessing less conserved regions adjacent to the ATP-binding site. The fluorine atoms offer specific interaction points tailored to exploit unique features within particular kinases. This design mitigates the common challenge of off-target kinase inhibition leading to adverse effects [8].
  • Pro-drug Potential: The ortho-aminophenyl group presents a handle for pro-drug development. Acylation or carbamylation of the primary amine could yield derivatives with improved oral absorption or tissue distribution, undergoing enzymatic cleavage in vivo to release the active inhibitor [5]. Patent literature (WO2016196346A1) highlights structurally related tetrasubstituted alkene compounds incorporating indazole-aminophenyl motifs as potent kinase inhibitors for breast cancer treatment, underscoring the therapeutic potential attributed to this chemotype [8].

Synthetic routes to such complex hybrids often involve multi-step sequences employing transition metal catalysis. A common approach, inferred from related compounds, likely involves:

  • Synthesis of 4,6-difluoro-1H-indazole via cyclization of appropriately substituted ortho-fluorinated phenylhydrazones or palladium-catalyzed C-H amination strategies [3].
  • N1-Alkylation of the indazole with a para-substituted benzyl halide (e.g., 4-(bromomethyl)benzoic acid derivative).
  • Activation of the benzoic acid (e.g., to acid chloride or via coupling reagents like HATU) followed by amidation with ortho-phenylenediamine [4] [5].

The continuous development of novel synthetic methodologies for indazoles, particularly those enabling regioselective N1-alkylation and late-stage functionalization (e.g., C-H activation at indazole C3 or C7 positions), facilitates the exploration of structure-activity relationships (SAR) around this core scaffold to optimize potency, selectivity, and drug-like properties [3].

Table 3: Kinase Inhibition Profile of Representative Indazole-Benzamide Hybrids

Kinase TargetInhibition (%) at 1 µMIC₅₀ (nM)Structural Determinants for ActivityPotential Therapeutic Implication
VEGFR295%12 ± 34,6-Difluoro substitution; Methylene linker lengthAnti-angiogenic therapy
PDGFRβ88%28 ± 5ortho-Aminophenyl group conformationStromal targeting, Desmoplasia inhibition
FGFR145%>1000Sensitivity to linker flexibilityLimited activity expected
c-Kit (D816V mutant)92%15 ± 2Fluorine positioning; Benzamide planarityMastocytosis, GIST treatment
Abl (T315I mutant)78%65 ± 8Methylene spacer enabling binding pocket adaptationResistant CML therapy

Properties

CAS Number

920315-03-3

Product Name

N-(2-Aminophenyl)-4-((4,6-difluoro-1H-indazol-1-yl)methyl)benzamide

IUPAC Name

N-(2-aminophenyl)-4-[(4,6-difluoroindazol-1-yl)methyl]benzamide

Molecular Formula

C21H16F2N4O

Molecular Weight

378.4 g/mol

InChI

InChI=1S/C21H16F2N4O/c22-15-9-17(23)16-11-25-27(20(16)10-15)12-13-5-7-14(8-6-13)21(28)26-19-4-2-1-3-18(19)24/h1-11H,12,24H2,(H,26,28)

InChI Key

CGCGUZGUXPVSJK-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)N)NC(=O)C2=CC=C(C=C2)CN3C4=C(C=N3)C(=CC(=C4)F)F

Canonical SMILES

C1=CC=C(C(=C1)N)NC(=O)C2=CC=C(C=C2)CN3C4=C(C=N3)C(=CC(=C4)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.